Erastin - 571203-78-6

Erastin

Catalog Number: EVT-287875
CAS Number: 571203-78-6
Molecular Formula: C30H31ClN4O4
Molecular Weight: 547.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erastin is a small molecule originally identified in a high-throughput screen for compounds selectively lethal to cells expressing the RAS oncogene []. Further research revealed that erastin exerts its cytotoxic effects by inducing a novel form of regulated cell death, termed ferroptosis, characterized by iron-dependent lipid peroxidation [, , ]. Erastin is classified as a class I ferroptosis inducer, directly targeting the system Xc- cystine/glutamate antiporter []. This action disrupts the cellular uptake of cystine, an essential precursor for the synthesis of glutathione (GSH), a crucial intracellular antioxidant [, ]. Erastin serves as a valuable tool in scientific research to investigate the mechanisms of ferroptosis and its potential therapeutic applications in various diseases, particularly cancer [, ].

Future Directions
  • Further investigation of erastin's mechanism of action: While erastin's role in inhibiting system Xc- is well-established, its interactions with other cellular processes, such as iron metabolism and various signaling pathways, require further investigation [, , , , , , , ].
  • Development of more potent and specific erastin analogs: Optimizing erastin's structure to enhance its potency, target specificity, and pharmacokinetic properties could lead to the development of more effective ferroptosis-inducing agents [].
  • Exploration of combination therapies: Combining erastin with other chemotherapeutic agents or targeted therapies could potentially overcome drug resistance and improve therapeutic outcomes in cancer and other diseases [, , , , ].
  • Clinical translation of erastin and its analogs: Further research is needed to translate the promising preclinical findings of erastin into safe and effective therapeutic strategies for human diseases [, ]. This includes optimizing drug delivery systems, conducting rigorous preclinical safety assessments, and ultimately, initiating clinical trials [, ].
Classification

Erastin belongs to the class of small-molecule compounds and is categorized as a ferroptosis inducer. Its chemical classification is based on its ability to inhibit specific transport systems in cellular membranes, particularly affecting cysteine uptake through system Xc−.

Synthesis Analysis

The synthesis of erastin involves several key steps that can be adapted depending on the desired analogs or derivatives. The original synthesis described by Yagoda et al. (2007) includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions include:
    • Formation of the Chlorophenoxy Group: This group is crucial for the compound's activity and is introduced via electrophilic aromatic substitution.
    • Coupling Reactions: These may involve coupling agents to attach different functional groups that enhance solubility or bioactivity.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain erastin in high purity.

The synthetic route can vary based on the target analogs being developed, focusing on optimizing yield and biological activity .

Molecular Structure Analysis

Erastin's molecular structure has been elucidated through techniques such as X-ray crystallography and cryogenic electron microscopy. Key features include:

  • Molecular Formula: C12_{12}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight: Approximately 269.7 g/mol
  • Structural Components:
    • A chlorophenoxy moiety that interacts with specific residues in the xCT protein.
    • An amine group that contributes to its binding affinity and mechanism of action.

The binding of erastin to the xCT–4F2hc complex has been characterized at high resolution (3.4 Å), revealing critical interactions that facilitate its inhibitory effects on cystine uptake .

Chemical Reactions Analysis

Erastin participates in several significant chemical reactions:

  1. Inhibition of System Xc−: Erastin irreversibly binds to the xCT subunit of system Xc−, inhibiting cystine uptake.
  2. Depletion of Glutathione: The inhibition leads to reduced levels of glutathione, impairing cellular antioxidant defenses.
  3. Induction of Ferroptosis: The resultant accumulation of lipid reactive oxygen species triggers ferroptotic cell death pathways.

These reactions highlight erastin's role as a catalyst for oxidative stress within cancer cells, ultimately leading to cell death .

Mechanism of Action

The mechanism by which erastin induces ferroptosis involves several key processes:

  1. Inhibition of Cystine Uptake: By blocking system Xc−, erastin prevents cystine from entering the cell, which is necessary for synthesizing glutathione.
  2. Glutathione Depletion: The lack of cysteine leads to decreased glutathione levels, compromising the cell's ability to neutralize reactive oxygen species.
  3. Increased Lipid Peroxidation: With reduced glutathione levels, lipid peroxidation products accumulate, which are toxic and lead to ferroptotic cell death.

Studies have shown that this mechanism can be enhanced in combination with other therapies, suggesting a synergistic effect when used alongside conventional cancer treatments .

Physical and Chemical Properties Analysis

Erastin possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are essential for formulating erastin for experimental use and therapeutic applications .

Applications

Erastin has several important applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies.
  2. Combination Treatments: Erastin has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin by sensitizing tumor cells.
  3. Research Tool: Used extensively in studies investigating ferroptosis mechanisms, providing insights into oxidative stress-related pathways.

The ongoing research into erastin's mechanisms continues to reveal potential new therapeutic strategies for various cancers .

Molecular Mechanisms of Erastin-Induced Ferroptosis

Inhibition of Cystine/Glutamate Antiporter System Xc−

Erastin ("ERadicator of RAS and ST-expressing cells") was identified in 2003 through synthetic lethal screening in RAS-mutant tumor cells [6]. Its primary mechanism involves selective inhibition of System Xc−, a cystine/glutamate antiporter critical for cellular redox homeostasis. This heterodimeric complex comprises the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2), which stabilizes xCT on the plasma membrane [3].

Structural Basis of Erastin Binding to xCT–4F2hc Complex

The 2022 cryo-EM structure of the erastin-bound human xCT–4F2hc complex (PDB: 7EPZ, Resolution: 3.4 Å) revealed key interactions [2] [4]:

  • Erastin binds at the extracellular interface of xCT, inducing a conformational shift that locks the transporter in an outward-open state.
  • Specific interactions include:
  • Hydrogen bonding between erastin’s quinazolinone group and xCT residues Arg135 and Ser138
  • Hydrophobic contacts with residues Phe125, Phe149, and Trp202
  • Chlorophenyl insertion into a hydrophobic pocket formed by xCT transmembrane helices 3 and 6This binding sterically obstructs the cystine-binding site, preventing substrate recognition and transport [2] [4].

Table 1: Structural Features of Erastin-xCT-4F2hc Interaction

Interaction SiteResidues InvolvedBinding Motif of ErastinFunctional Consequence
Extracellular cavityArg135, Ser138 (xCT)Quinazolinone groupHydrogen bond formation
Hydrophobic pocketPhe125, Phe149 (xCT)Chlorophenyl ringSteric hindrance of cystine binding
Transmembrane helices 3/6Trp202 (xCT)Piperazine moietyStabilization of outward-open state

Irreversible Inhibition of Cystine Uptake and Glutathione Depletion

Erastin’s blockade of System Xc− triggers:

  • Cellular cystine deprivation within 30–60 minutes of treatment [3]
  • Glutathione (GSH) depletion due to cysteine starvation (cysteine is the rate-limiting precursor for GSH synthesis)
  • Loss of GPX4 activity: GSH is the essential cofactor for glutathione peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides [1] [6]
  • Oxidative imbalance: Accumulation of lipid ROS exceeding antioxidant capacity, measured by increased malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels [3]

Table 2: Ferroptosis Inducers and Their Molecular Targets

Compound ClassRepresentative AgentPrimary TargetDownstream Consequence
System Xc− inhibitorsErastinxCT subunit of System Xc−Cystine uptake blockade, GSH depletion
GPX4 inhibitorsRSL3GPX4 selenocysteine siteDirect inhibition of lipid repair
GSH synthesis blockersBSOγ-Glutamylcysteine synthetaseReduced GSH biosynthesis

Role of Voltage-Dependent Anion Channels (VDACs) in Mitochondrial Dysregulation

VDAC2/3 Modulation and Reactive Oxygen Species (ROS) Generation

Beyond System Xc− inhibition, erastin directly targets mitochondrial voltage-dependent anion channels (VDACs):

  • Erastin binds VDAC2/3 (not VDAC1), reversing tubulin-mediated channel inhibition [3] [9]
  • Consequences of VDAC opening:
  • Mitochondrial permeability transition: Loss of membrane potential and mitochondrial swelling
  • ROS amplification: Enhanced superoxide (O₂•⁻) production via electron transport chain disruption
  • Metabolic shift: Reduced oxidative phosphorylation and ATP depletion [3]
  • Mitochondrial ROS synergize with cytosolic lipid peroxidation, accelerating ferroptotic membrane damage. Erastin-treated cells exhibit mitochondrial condensation, outer membrane rupture, and cristae disappearance [1] [3].

Iron Dependency and Lipid Peroxidation Cascades

Fenton Reaction Dynamics and Iron Chelation Resistance

Ferroptosis execution requires iron overload and uncontrolled lipid peroxidation:

  • Iron accumulation: Erastin upregulates transferrin receptor 1 (TfR1) and inhibits ferroportin, increasing labile iron pool (LIP) levels [1] [8]
  • Fenton chemistry: Fe²⁺ catalyzes peroxide decomposition into hydroxyl radicals (•OH):

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Lipid peroxidation: •OH initiates oxidation of polyunsaturated fatty acids (PUFAs) in membrane phospholipids (e.g., phosphatidylethanolamines). Key enzymes:
  • ACSL4: Activates long-chain PUFAs for membrane incorporation
  • LPCAT3: Inserts oxidized PUFAs into membranes
  • ALOXs (15-LOX, 12-LOX): Catalyze enzymatic PUFA peroxidation [1] [8]
  • Iron chelation resistance: Erastin-induced ferroptosis is only partially inhibited by deferoxamine (DFO) but fully blocked by lipophilic antioxidants (e.g., ferrostatin-1), indicating peroxidation autonomy once initiated [1] [4].

Table 3: Key Components of the Fenton Reaction and Lipid Peroxidation

ComponentRole in FerroptosisEffect of Erastin
Labile Iron Pool (LIP)Catalyzes ROS generation via Fenton reactionIncreased through TfR1 upregulation
Polyunsaturated Fatty Acids (PUFAs)Substrates for lipid peroxidationACSL4/LPCAT3-mediated membrane incorporation
Lipoxygenases (ALOXs)Enzymatic peroxidation of PUFAsContext-dependent activation
Phospholipid Hydroperoxides (PLOOH)Executioners of membrane damageAccumulate due to GPX4 inactivation

p53-Mediated Regulation of Ferroptosis Sensitivity

Dual Role of p53 in Pro-Ferroptotic and Anti-Ferroptotic Signaling

The tumor suppressor p53 regulates ferroptosis through context-dependent mechanisms:- Pro-ferroptotic functions (canonical pathway):1. SLC7A11 repression: p53 transcriptionally downregulates the xCT subunit, potentiating erastin’s System Xc− inhibition [5] [8]2. SAT1 induction: Activates ALOX15-dependent lipid peroxidation [5]3. GLS2 activation: Increases glutaminolysis and TCA cycle flux, promoting ROS generation [8]- Anti-ferroptotic functions (non-canonical pathway):1. p21 induction: CDKN1A upregulation promotes cystine uptake and GSH synthesis in cell cycle-arrested cells2. DPP4 inhibition: Cytosolic (not nuclear) p53 sequesters dipeptidyl peptidase-4, preventing membrane-associated NADPH oxidase activity [5] [8]Cell fate depends on p53 status, stress context, and metabolic environment. RAS-mutant cancers with wild-type p53 exhibit heightened erastin sensitivity [5] [8].

Properties

CAS Number

571203-78-6

Product Name

Erastin

IUPAC Name

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one

Molecular Formula

C30H31ClN4O4

Molecular Weight

547.0 g/mol

InChI

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3

InChI Key

BKQFRNYHFIQEKN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Erastin

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.